molecular formula C6H8F2N4 B2577604 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine CAS No. 2193057-65-5

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine

Cat. No.: B2577604
CAS No.: 2193057-65-5
M. Wt: 174.155
InChI Key: YRDSEBVTSGKAFW-UHFFFAOYSA-N
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Description

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the cyclobutane ring and a triazole moiety attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluorocyclobutanone derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce cyclobutanamine derivatives. Substitution reactions can result in the formation of various substituted cyclobutane derivatives .

Scientific Research Applications

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. These interactions can disrupt normal cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine is unique due to the specific arrangement of its fluorine atoms and triazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3,3-Difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine is a novel compound belonging to the class of triazole derivatives. Its unique structure, characterized by a cyclobutane ring substituted with difluoromethyl and triazole moieties, has garnered attention for potential biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8F2N4C_6H_8F_2N_4, with a molecular weight of approximately 174.16 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological macromolecules. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activity. The fluorine atoms contribute to the compound's hydrophobic interactions with proteins, which can disrupt normal cellular functions.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain triazoles can induce apoptosis in cancer cells by modulating key signaling pathways. Although direct evidence for the anticancer activity of this compound is still emerging, its structural characteristics warrant further exploration in cancer research.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor due to the presence of the triazole group, which is known to interact with various biological targets. For example, triazole derivatives have been shown to inhibit enzymes such as cytochrome P450 and certain kinases, which are crucial in drug metabolism and cancer progression.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Related triazole compounds demonstrated significant inhibition against Candida albicans and Escherichia coli, suggesting potential effectiveness for 3,3-difluoro derivatives in treating infections.
Anticancer Potential In vitro assessments of similar triazoles revealed IC50 values indicating effective inhibition of breast cancer cell lines by inducing apoptosis .
Enzyme Interaction Structure-activity relationship (SAR) studies highlighted that modifications in the triazole ring could enhance binding affinity to target enzymes involved in metabolic pathways .

Properties

IUPAC Name

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4/c7-6(8)2-5(9,3-6)4-1-10-12-11-4/h1H,2-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSEBVTSGKAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=NNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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